Comprehensive Technical Guide on N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide: Synthesis, Chemical Properties, and Process Safety
Comprehensive Technical Guide on N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide: Synthesis, Chemical Properties, and Process Safety
Executive Summary
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is a highly specialized diarylamine derivative utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by its dense steric hindrance and electron-withdrawing substituents, the handling and synthesis of this compound require precise thermodynamic control and catalytic optimization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, process safety thermodynamics, and downstream pharmaceutical applications.
Chemical Identity & Physicochemical Profiling
The structural core of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide consists of a central nitrogen atom bonded to an acetyl group, a phenyl ring, and a highly substituted 2-chloro-6-nitrophenyl ring. This di-ortho substitution pattern forces the aromatic rings out of coplanarity, significantly impacting the molecule's reactivity, solubility, and spectral properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-(2-chloro-6-nitrophenyl)-N-phenylacetamide | [PubChem][1] |
| CAS Registry Number | 84803-52-1 | [ECHA][2] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [ECHA][2] |
| Molecular Weight | 290.70 g/mol | [PubChem][3] |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bonds | 4 | Computed |
Table 2: Precursor & Downstream Derivatives
| Compound Role | Chemical Name | CAS Number | Molecular Formula |
| Synthetic Precursor | 2-Chloro-6-nitro-N-phenylaniline | 35892-17-2 | C₁₂H₉ClN₂O₂ |
| Target Compound | N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | 84803-52-1 | C₁₄H₁₁ClN₂O₃ |
| Downstream Intermediate | N-(2-Amino-6-chlorophenyl)-N-phenylacetamide | 84803-51-0 | C₁₄H₁₃ClN₂O |
Retrosynthetic Analysis & Mechanistic Causality
The synthesis of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide is a two-step process.
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Nucleophilic Aromatic Substitution (SₙAr): The sequence begins with the coupling of 1,2-dichloro-3-nitrobenzene (DCNB) and aniline to form the precursor,[2-chloro-6-nitro-N-phenylaniline (CAS: 35892-17-2)][4]. The strong electron-withdrawing nature of the nitro group activates the adjacent ortho-chloride for nucleophilic attack.
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N-Acetylation: The secondary diarylamine nitrogen in the precursor is severely deactivated by both the electron-withdrawing nitro group and the extreme steric shielding of the 2-chloro and 6-nitro substituents. Consequently, standard acetylation conditions (e.g., acetic anhydride at room temperature) fail. The reaction necessitates a highly reactive electrophile (acetyl chloride) and a nucleophilic catalyst (DMAP) driven by thermal energy (reflux).
Synthetic pathway from 1,2-dichloro-3-nitrobenzene to the target N-phenylacetamide.
Process Safety & Thermodynamics: The Grimsby Case Study
Scaling up the synthesis of the precursor (2-chloro-6-nitrodiphenylamine) presents severe process safety hazards. In[January 1992, a major thermal runaway incident occurred at a chemical plant in Grimsby, UK][5], during the production of this exact intermediate.
Thermodynamic Causality:
The intended SₙAr synthesis reaction is only mildly exothermic, featuring an adiabatic temperature rise (
In a safe process, excess aniline acts as a boiling barrier (heat sink). Because aniline boils at 184 °C, it absorbs excess thermal energy through latent heat of vaporization, preventing the bulk fluid from reaching the decomposition threshold. In the Grimsby incident, premature distillation of the aniline removed this vital layer of protection, allowing the temperature to climb uncontrollably into a runaway decomposition[5].
Causality of thermal runaway during the synthesis of the 2-chloro-6-nitrodiphenylamine precursor.
Validated Experimental Methodologies
To ensure scientific integrity and safety, the following self-validating protocols incorporate strict In-Process Controls (IPCs).
Protocol A: Safe Synthesis of 2-Chloro-6-nitro-N-phenylaniline
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Step 1 (Reactor Setup): Charge a jacketed continuously stirred tank reactor (CSTR) with 1.0 eq of 1,2-dichloro-3-nitrobenzene (DCNB) and 1.2 eq of sodium carbonate (acid scavenger).
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Step 2 (Addition): Add 5.0 eq of Aniline. Causality: The large excess of aniline is non-negotiable; it serves as the nucleophile, the solvent, and the critical boiling barrier to prevent thermal runaway[5].
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Step 3 (Heating & IPC): Heat the mixture to 150–160 °C. Validation Check: Monitor the reaction continuously via dual-redundant thermocouples. Ensure the temperature does not exceed 165 °C.
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Step 4 (Reaction Monitoring): Sample the reactor every hour. Proceed to the next step only when HPLC confirms >99.5% conversion of DCNB.
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Step 5 (Controlled Distillation): Apply a light vacuum to distill off unreacted aniline. Safety Critical: Do not initiate vacuum until the SₙAr exotherm has completely subsided.
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Step 6 (Isolation): Cool to 80 °C, add water to dissolve inorganic salts, phase separate, and crystallize the organic layer from ethanol.
Protocol B: N-Acetylation to Target Compound
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Step 1 (Setup): Dissolve 1.0 eq of 2-chloro-6-nitro-N-phenylaniline in anhydrous toluene under an inert N₂ atmosphere.
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Step 2 (Catalysis): Add 1.5 eq of Pyridine and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: DMAP forms a highly electrophilic N-acetylpyridinium intermediate, which is strictly required to overcome the severe steric hindrance of the di-ortho substituted diarylamine.
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Step 3 (Electrophile Addition): Dropwise addition of 1.5 eq of Acetyl Chloride at 0 °C to control the initial exothermic reaction.
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Step 4 (Reflux & IPC): Heat the reaction to reflux (110 °C). Validation Check: Perform TLC/HPLC every 2 hours. The reaction is self-validating as complete when the precursor peak area is <1%.
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Step 5 (Workup): Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield pure N-(2-chloro-6-nitrophenyl)-N-phenylacetamide.
Downstream Pharmaceutical Applications
The primary utility of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide lies in its potential for downstream derivatization. By subjecting the compound to catalytic hydrogenation (e.g., Pd/C, H₂), the nitro group is reduced to a primary amine, yielding[N-(2-amino-6-chlorophenyl)-N-phenylacetamide (CAS: 84803-51-0)][6].
This reduced intermediate is highly valuable in medicinal chemistry. The newly formed primary amine is positioned in close spatial proximity to the amide carbonyl. Under acidic conditions, this allows for an intramolecular dehydrative cyclization, generating highly functionalized benzimidazole or benzodiazepine scaffolds. These privileged pharmacophores are ubiquitous in modern drug discovery, frequently utilized in the development of kinase inhibitors, anthelmintics, and central nervous system (CNS) therapeutics.
References
-
PubChem - NIH. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnNkoZxTjo-xP11jRJhRgk2PhBUC5VYvxHUX7c_zHhJcPViVfR-4bjA3OX7H4sj03WUeLgfM9DDsY5EwQGLuGZ4KXQg8MobpxLWIyeMNd2LSTH9QVotIHqqegmz3ouP5BoAO3_OQyYZnIR9Ps=][1]
-
European Chemicals Agency (ECHA). Identity - N-(2-chloro-6-nitrophenyl)-N-phenylacetamide. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9e5DBuk4ioJ3r3Qu2TupRuSBs3lb2y-k-M2PUd20-RSM6HW1bVa90Qs5A6ho6AO5NmQkp6auavYtIyGaUQTxM_U3Fb8WxapVNbfO4RG2084dbWXbjMBi7xjSTOltSF0XGmmwpLppnKBKm][2]
-
PubChem - NIH. 2-Chloro-6-nitro-N-phenylaniline. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1q8MImqb-K1l3bz0p8nUu_rUj1dLKREDxx32Zw14jlC3e3y5fy-zCEFg9pyk0TXteD0m5ffvAkN7D_VZyJFlK0pdCFw4bvQSbLGLFAVoaEqQA8ZG7-So7Vb9D1BW_57Y4JRnTwCk5e6kPYbG2ChQ66izcXI6WVe7UvKuEDBBtcG-LpJaZ][4]
-
Institution of Chemical Engineers (IChemE). Grimsby Incident Summary (04-Jan-92). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJzEGZYzcIFq4HcYzrFaSPLEcOqh1ZQSvIhoGEU4_G_9JEHsSaDre4upHMjPqQ_Gt-6Jht8Yf80w9ImEhV3y9RM3T0vgVC6thgKNCwv-HwabK_CgJEjNxG97JMXmX0IfxCOo_XXr2Fit0ajR7Ebv3BiJFOdOPkwL-W39kAJuDSBNIEZfc=][5]
-
Local Pharma Guide. LPG-CAS List. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxGxl_LSSjn5ARIvc51XTmvnZz9vm4jOpS3gS1Wt9p9QtBgdrahKTxRNjR4tNWunus3Wk3D46CqlFo4QqJQ8tSpSdgxLOD2lD9guf-7gqvvWVxzhl2_38v1GijLNBuuNKeoFR19zSxhlXPQ5FCrKcANJlEdg==][6]
Sources
- 1. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | C14H11ClN2O3 | CID 5743865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | C14H11ClN2O3 | CID 5743865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-nitro-N-phenylaniline | C12H9ClN2O2 | CID 3015814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. icheme.org [icheme.org]
- 6. LPG-CAS List [localpharmaguide.com]
